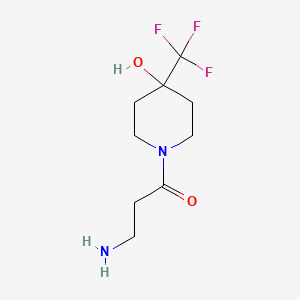

3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(16)2-5-14(6-3-8)7(15)1-4-13/h16H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACFMLLMAJTDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes.

Mode of Action

It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects on cellular processes.

Biological Activity

3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one (CAS: 1880563-29-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 240.22 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance the biological potency of many pharmaceuticals.

The trifluoromethyl group in this compound plays a crucial role in modulating its biological activity. This group can influence the compound's interaction with various biological targets, enhancing its lipophilicity and metabolic stability. The hydroxyl group may also contribute to hydrogen bonding interactions with target proteins, potentially affecting receptor binding and activity.

Antimicrobial Activity

Research indicates that compounds containing similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, compounds were tested against strains like Staphylococcus aureus and Escherichia coli, revealing varying degrees of inhibition based on structural modifications .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through its interaction with immune checkpoint pathways. The PD-1/PD-L1 pathway is critical in tumor immunotherapy, and small molecules that inhibit this interaction are being investigated for their efficacy in cancer treatment. Research has demonstrated that similar compounds can disrupt PD-L1 interactions, promoting T-cell activation against tumors .

Study 1: Antibacterial Efficacy

In a comparative study, various derivatives were synthesized and evaluated for their antibacterial activity using the agar disc-diffusion method. Compounds similar to this compound exhibited MIC values ranging from 6 µM to 200 nM against different bacterial strains, showcasing significant antibacterial potential .

Study 2: Immunotherapeutic Applications

A recent investigation focused on the role of trifluoromethyl-containing compounds in modulating immune responses in cancer therapy. The study highlighted that certain analogs could effectively inhibit PD-L1, thereby enhancing T-cell response in preclinical models of cancer . This suggests that this compound may have similar therapeutic implications.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s biological and physicochemical properties can be contextualized against structurally related derivatives:

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves:

- Starting materials: Commercially available piperidinol derivatives and epoxide intermediates.

- Key reaction: Nucleophilic ring-opening of epoxides by piperidine nitrogen to form the amino-propanone side chain.

- Substitution pattern: Introduction of the trifluoromethyl group at the 4-position of the piperidine ring along with a hydroxy substituent.

This approach is supported by analogous synthesis routes of related piperidinol compounds bearing trifluoromethyl groups, as reported in anti-tuberculosis drug discovery research.

Detailed Preparation Procedure

Step 1: Preparation of Epoxide Intermediate

- Optically active epichlorohydrin ((S)-(+)- or (R)-(-)-epichlorohydrin) is reacted with substituted phenols or thiophenols in acetonitrile under reflux.

- Cesium carbonate is used as a base to facilitate the nucleophilic substitution.

- This reaction yields chiral epoxide derivatives, which may contain some bis-substituted byproducts but are used crude for the next step.

- Typical yields range from moderate to good, limited by competing side reactions (e.g., epoxide ring opening by phenoxide nucleophile).

Step 2: Epoxide Ring-Opening by Piperidinol

- The crude epoxide intermediate is reacted with 4-hydroxy-4-(trifluoromethyl)piperidine or other substituted piperidines in ethanol under reflux.

- The nucleophilic nitrogen of the piperidine attacks the epoxide ring, resulting in ring opening and formation of the amino-propanone side chain.

- The reaction is monitored by HPLC to confirm completion.

- Purification is performed by silica gel column chromatography using hexane/ethyl acetate gradients.

- The final product is isolated as a white powder.

Representative Yields and Physical Data

| Compound Description | Scale | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Racemic 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (analogous synthesis) | 1 mmol | 75.4 | 147–149 |

| Chiral 1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (analogous) | 2 mmol | 42.0 (two-step) | 146–149 |

| Chiral 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (analogous) | 2 mmol | 32.3 (two-step) | 144–146 |

Reaction Scheme Overview

$$

\text{Substituted phenol} + \text{(S)-(+)-epichlorohydrin} \xrightarrow[\text{Cs}2\text{CO}3]{\text{Acetonitrile, reflux}} \text{Chiral epoxide intermediate}

$$

$$

\text{Chiral epoxide intermediate} + \text{4-hydroxy-4-(trifluoromethyl)piperidine} \xrightarrow{\text{Ethanol, reflux}} \text{this compound}

$$

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and purity.

- Purification: Silica gel column chromatography with gradients of hexane and ethyl acetate is employed to isolate the target compound.

- Characterization: Melting points and spectroscopic methods (NMR, MS) are used to confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | (S)- or (R)-epichlorohydrin, substituted phenols, 4-hydroxy-4-(trifluoromethyl)piperidine |

| Solvents | Acetonitrile (epoxide formation), ethanol (ring-opening) |

| Base | Cesium carbonate |

| Reaction conditions | Reflux overnight for both steps |

| Purification method | Silica gel chromatography (hexane/ethyl acetate gradient) |

| Yield range | 30–75% depending on step and stereochemistry |

| Physical form | White powder |

Research Findings and Notes

- The synthetic route is adaptable to different substituted piperidine scaffolds, allowing for structure-activity relationship (SAR) studies.

- The presence of the trifluoromethyl group at the 4-position of the piperidine ring is crucial for biological activity and influences the synthetic approach.

- Side reactions such as competing epoxide ring openings can reduce yield but are manageable by purification strategies.

- This methodology has been successfully applied in the synthesis of related compounds with promising biological activities, including anti-tuberculosis effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.